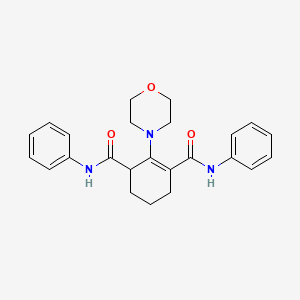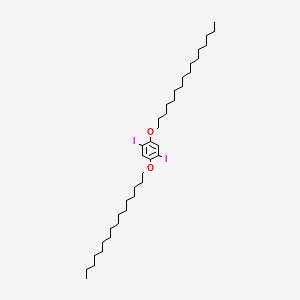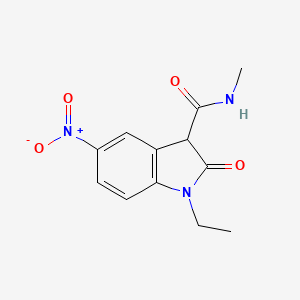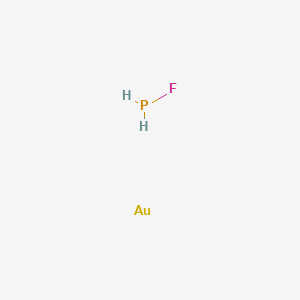
Phosphinous fluoride--gold (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinous fluoride–gold (1/1) is a compound that consists of a gold atom bonded to a phosphinous fluoride groupThe existence of gold fluoride species was first noted in the late 19th century, but the number of known gold-fluoro compounds remains relatively small compared to other gold halides .
Preparation Methods
The synthesis of phosphinous fluoride–gold (1/1) typically involves the reaction of gold compounds with fluorinating agents under controlled conditions. One common method is the use of xenon difluoride (XeF₂) as a fluorinating agent in an anhydrous environment to prevent the formation of hydroxy compounds . Industrial production methods for such compounds often require specialized equipment to handle the highly reactive and moisture-sensitive nature of gold-fluoro compounds .
Chemical Reactions Analysis
Phosphinous fluoride–gold (1/1) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state gold-fluoro compounds.
Reduction: Reduction reactions can convert it back to elemental gold and phosphinous fluoride.
Substitution: It can participate in substitution reactions where the fluoride ion is replaced by other ligands. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various ligands.
Scientific Research Applications
Phosphinous fluoride–gold (1/1) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Its unique properties make it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the development of advanced materials and nanotechnology applications
Mechanism of Action
The mechanism of action of phosphinous fluoride–gold (1/1) involves its interaction with molecular targets through its gold and fluoride components. The gold atom can form stable complexes with various ligands, while the fluoride ion can participate in hydrogen bonding and other interactions. These properties enable the compound to act as a catalyst and to influence biochemical pathways .
Comparison with Similar Compounds
Phosphinous fluoride–gold (1/1) can be compared to other gold-fluoro compounds such as gold trifluoride (AuF₃) and gold pentafluoride (AuF₅). These compounds share similar reactivity patterns but differ in their oxidation states and specific applications. For example, gold pentafluoride is known for its high oxidizing ability, which surpasses that of molecular fluorine .
Conclusion
Phosphinous fluoride–gold (1/1) is a fascinating compound with unique chemical properties and a wide range of applications in scientific research Its synthesis requires careful handling due to its reactivity and sensitivity to moisture
Properties
CAS No. |
154828-29-2 |
|---|---|
Molecular Formula |
AuFH2P |
Molecular Weight |
248.955 g/mol |
IUPAC Name |
fluorophosphane;gold |
InChI |
InChI=1S/Au.FH2P/c;1-2/h;2H2 |
InChI Key |
ZFOLZPKMABWNTJ-UHFFFAOYSA-N |
Canonical SMILES |
FP.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)
![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)
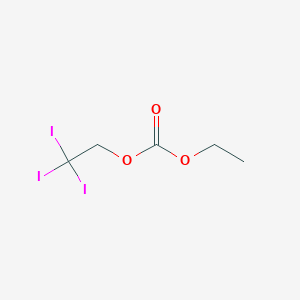
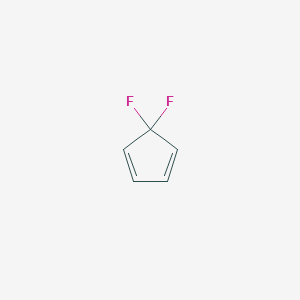

![1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine](/img/structure/B12556387.png)
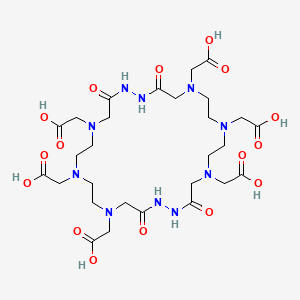


![Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide]](/img/structure/B12556414.png)
